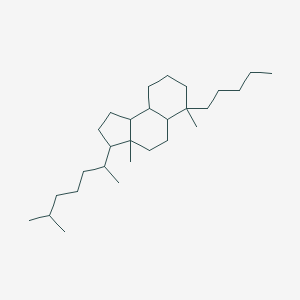

4-Methyl-4,5-secocholestane

Description

Properties

CAS No. |

140183-68-2 |

|---|---|

Molecular Formula |

C8H6F2O2 |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

3a,6-dimethyl-3-(6-methylheptan-2-yl)-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene |

InChI |

InChI=1S/C28H52/c1-7-8-9-18-27(5)19-11-14-23-25(27)17-20-28(6)24(15-16-26(23)28)22(4)13-10-12-21(2)3/h21-26H,7-20H2,1-6H3 |

InChI Key |

ADAKQDSQOOZSMZ-UHFFFAOYSA-N |

SMILES |

CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |

Synonyms |

4-methyl-4,5-secocholestane |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 4,5 Secocholestane

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 4-Methyl-4,5-secocholestane identifies cholesterol as a logical and cost-effective starting material. The core of the synthetic challenge lies in the selective oxidative cleavage of the C4-C5 bond of the steroid's B-ring to generate a seco-steroid scaffold. This disconnection highlights the necessity of a key intermediate that can be further elaborated to the target molecule.

Cholesterol as the Synthetic Starting Point

The synthesis of this compound commences with cholesterol. nih.gov Its rigid four-ring system and well-defined stereochemistry provide a robust framework for the planned chemical modifications. The initial steps of the synthesis focus on the modification of the A and B rings to facilitate the crucial ring-opening reaction. This typically involves protection of the hydroxyl group at C3 and introduction of a double bond in a position that activates the C4-C5 bond towards oxidative cleavage.

The Central Role of 5-oxo-4,5-secocholestan-4-al

A pivotal intermediate in the synthesis of this compound is 5-oxo-4,5-secocholestan-4-al. nih.gov This dialdehyde (B1249045) is obtained through the ozonolysis of a cholesterol-derived precursor. The presence of two distinct carbonyl functionalities, an aldehyde at C4 and a ketone at C5, allows for selective chemical manipulation. The aldehyde group serves as the reactive site for the introduction of the C4-methyl group, while both carbonyls are ultimately removed in the final stages of the synthesis.

Crafting the Molecule: Detailed Synthetic Pathways

The construction of this compound from the key seco-aldehyde intermediate is a carefully orchestrated sequence of reactions. Each step is designed to achieve a specific chemical transformation, leading progressively to the final product.

Key Chemical Transformations

The successful synthesis of this compound relies on the strategic application of several key chemical reactions:

Wittig Reaction: To introduce the methyl group at the C4 position, a Wittig reaction is employed on the 5-oxo-4,5-secocholestan-4-al intermediate. nih.gov This reaction selectively converts the aldehyde at C4 into a methyl-substituted alkene. The choice of the Wittig reagent is crucial for achieving the desired transformation without affecting the ketone at C5.

Clemmensen Reduction: Following the introduction of the methyl group, the ketone at C5 is removed using a Clemmensen reduction. nih.gov This reaction, carried out with zinc amalgam and hydrochloric acid, is effective in reducing the ketone to a methylene (B1212753) group under acidic conditions.

Hydrogenation: The final step in the synthesis is the hydrogenation of the double bond introduced by the Wittig reaction. nih.gov This is typically achieved using a heterogeneous catalyst, such as palladium on carbon, to yield the saturated this compound.

Controlling Molecular Geometry: Stereochemistry and Regioselectivity

Throughout the synthesis of this compound, the control of stereochemistry and regioselectivity is of paramount importance to ensure the formation of the correct isomer.

The Wittig reaction on the dialdehyde intermediate, 5-oxo-4,5-secocholestan-4-al, is a critical step where regioselectivity is key. The higher reactivity of the aldehyde at C4 compared to the ketone at C5 allows for the selective reaction of the Wittig reagent at the desired position.

Derivatization and Structural Modification of the this compound Scaffold

The derivatization of the this compound scaffold is pivotal for exploring structure-activity relationships and developing new chemical entities. The synthetic routes to this molecule provide key intermediates that are amenable to a variety of chemical transformations.

The synthesis of this compound has been achieved from cholesterol in a multi-step sequence. nih.gov A key intermediate in this synthesis is 5-oxo-4,5-secocholestan-4-al, which is formed by the oxidative cleavage of the C4-C5 bond of a cholesterol-derived precursor. nih.gov This keto-aldehyde intermediate is a versatile platform for the synthesis of analogs and homologs.

The parent compound, 4,5-secocholestane (B1200139), can be synthesized from this intermediate via a Clemmensen reduction, which reduces both the aldehyde and ketone functionalities to methylene groups. nih.gov The synthesis of the titular 4-methyl analog involves a selective Wittig reaction on the more reactive aldehyde group of the intermediate, followed by Clemmensen reduction and hydrogenation. nih.gov

This synthetic strategy allows for the generation of a variety of analogs and homologs by modifying the Wittig reagent. For instance, using different alkylidene triphenylphosphoranes could lead to the introduction of longer or functionalized alkyl chains at the C4 position, thus creating a series of homologs.

While specific examples of a broad range of analogs of this compound are not extensively documented in the literature, the principles of steroid synthesis can be applied. For example, the synthesis of a B-ring seco analog of a different cholestane (B1235564) derivative, 4α-(2-propenyl)-5,6-secocholestan-3α-ol, was achieved from cholest-4-en-3-one. nih.gov This suggests that modifications to the starting steroid before the ring-cleavage step are a viable strategy for producing diverse secosteroid analogs.

Table 1: Synthetic Approaches to 4,5-Secocholestane Analogs

| Target Compound | Key Intermediate | Key Reaction(s) | Reference |

| 4,5-Secocholestane | 5-oxo-4,5-secocholestan-4-al | Clemmensen Reduction | nih.gov |

| This compound | 5-oxo-4,5-secocholestan-4-al | Selective Wittig Reaction, Clemmensen Reduction, Hydrogenation | nih.gov |

| 4α-(2-Propenyl)-5,6-secocholestan-3α-ol | Cholest-4-en-3-one | Multi-step synthesis involving ring cleavage | nih.gov |

The functionalization of the this compound scaffold can be approached by leveraging the reactivity of the key intermediate, 5-oxo-4,5-secocholestan-4-al, or by modifying the final secosteroid product. The presence of two distinct carbonyl groups (an aldehyde and a ketone) in the intermediate allows for selective chemical transformations.

The aldehyde at C4 is more electrophilic and less sterically hindered than the ketone at C5, enabling chemoselective reactions. The synthesis of this compound itself is a prime example of this, where the Wittig reaction occurs preferentially at the aldehyde. nih.gov Other nucleophilic additions, such as Grignard reactions or aldol (B89426) condensations, could similarly be directed towards the C4 position to introduce a variety of functional groups.

Potential Functionalization Reactions on the Key Intermediate:

Selective reduction: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the ketone intact for subsequent modifications.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Imination: The aldehyde can be converted to an imine, which can then be used in reactions like the Strecker synthesis to introduce amino acid moieties.

Once the this compound scaffold is formed, functionalization of the largely saturated hydrocarbon skeleton is more challenging but can be achieved through methods such as free-radical halogenation followed by nucleophilic substitution.

Advanced Synthetic Approaches for Secosteroids with Relevance to this compound (e.g., Multicomponent Reactions in Steroid Diversification)

Modern synthetic methodologies offer powerful tools for the efficient construction of complex molecules like secosteroids and their derivatives. Multicomponent reactions (MCRs) are particularly relevant as they allow for the rapid generation of molecular diversity from simple starting materials in a single step. nih.gov

While the direct application of MCRs to the this compound scaffold is not widely reported, the principles are applicable to its precursors and related secosteroids. Steroids possessing carbonyl groups, amines, carboxylic acids, or other reactive functionalities can serve as substrates in various MCRs. researchgate.net

Examples of MCRs in Steroid Diversification:

Ugi Reaction: This four-component reaction can be used to conjugate amino acids to steroids that have an amine or carboxylic acid group. For instance, spirostanic seco-steroids have been functionalized using the Ugi reaction. nih.gov

Biginelli Reaction: This three-component reaction can be used to construct pyrimidine-fused steroidal heterocycles from a ketosteroid, an aldehyde, and urea. nih.gov

Petasis Reaction: This reaction can be used to synthesize α-amino acids from amines, aldehydes, and boronic acids, offering another route for the functionalization of steroids.

Other advanced synthetic strategies for secosteroids include chemoenzymatic approaches, which utilize enzymes for highly selective transformations such as hydroxylations, and transition metal-catalyzed reactions like metallacycle-mediated cross-couplings for the construction of the steroid core. umich.edunih.gov These methods, while demonstrated on other secosteroid skeletons, highlight the potential for developing more efficient and selective syntheses of functionalized this compound derivatives.

Table 2: Relevant Advanced Synthetic Methodologies for Steroid Diversification

| Methodology | Description | Potential Application | Reference(s) |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components to form a complex product. | Rapid generation of diverse libraries of secosteroid analogs. | nih.govresearchgate.netconicet.gov.ar |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high selectivity. | Regio- and stereoselective functionalization of the secosteroid scaffold. | umich.edunih.gov |

| Metallacycle-mediated Cross-coupling | Transition metal-catalyzed reactions for the construction of polycyclic systems. | Efficient assembly of the core structure of novel secosteroid analogs. | nih.gov |

Biological Significance and Mechanistic Investigations of 4 Methyl 4,5 Secocholestane

Interactions with Sterol Biosynthesis Pathways

The investigation of 4-methyl-4,5-secocholestane and its relationship with sterol biosynthesis is a niche yet significant area of biochemical research. Sterol biosynthesis is a complex, multi-step process essential for the production of vital molecules like cholesterol, ergosterol, and phytosterols. mdpi.com The introduction of a methyl group at the C4 position and the cleavage of the C4-C5 bond in the cholestane (B1235564) backbone create a unique secosteroid structure that has prompted inquiries into its potential role as a metabolic intermediate or an analog within these pathways.

This compound as a Proposed Intermediate or Analog in Sterologenesis

While 4,4-dimethylsterols and 4-methylsterols are recognized as direct intermediates in the biosynthesis of cholesterol and other sterols, the classification of this compound is less direct. mdpi.com Its structure, featuring a cleaved A-ring, differentiates it from the typical tetracyclic sterol precursors. Research has focused on its synthesis to understand its properties and to compare it with naturally occurring biomarkers. lookchem.com The synthesis of this compound has been achieved from cholesterol, involving a key intermediate, 5-oxo-4,5-secocholestan-4-al. lookchem.comresearchgate.net This synthetic pathway allows for the production of this specific secosteroid for analytical and comparative studies. lookchem.com

The core of sterol biosynthesis involves the enzymatic conversion of C30 triterpene precursors like lanosterol (B1674476) into various end-products. mdpi.com This process includes a series of demethylations and isomerizations. mdpi.comresearchgate.net The presence of the 4-methyl group in this compound suggests a potential link to the C4-demethylation steps of sterologenesis. mdpi.com However, its secosteroid nature places it outside the direct, canonical pathway of cholesterol formation from lanosterol. It is more accurately described as an analog whose structure mimics certain features of sterol intermediates, making it a tool for studying the specificity and mechanisms of the enzymes involved in sterol metabolism.

Enzymatic Transformations Involving this compound and Related Secosteroids

The enzymatic machinery of sterol biosynthesis is highly specific, yet instances of enzyme promiscuity can lead to the transformation of analogous structures. While direct enzymatic transformation data for this compound is limited, the metabolism of related secosteroids provides a basis for hypotheses. For instance, in microbial systems, certain bacteria like Nocardia restrictus can enzymatically synthesize and metabolize secosteroids, utilizing them as substrates for enzymes like 4,5-dioxygenase. This highlights the potential for enzymatic action on the cleaved A-ring of secosteroids.

The synthesis of this compound involves chemical reactions such as a Wittig reaction to introduce the methyl group, followed by hydrogenation. In a biological context, enzymatic reactions would be responsible for such modifications. The enzymes of the C4-demethylation complex (C4DMC), which are responsible for removing methyl groups from the C4 position of sterol precursors, are of particular interest. nih.gov While these enzymes typically act on intact tetracyclic sterols, studying their interaction with a secosteroid analog like this compound could provide insights into their substrate specificity and catalytic mechanisms.

Table 1: Key Synthetic Steps for this compound

| Step | Reactant | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Cholesterol derivative | Ozonolysis | 4,5-secocholestane-4,5-dial | |

| 2 | 4,5-secocholestane-4,5-dial | Partial reduction and subsequent oxidation | 5-oxo-4,5-secocholestan-4-al | lookchem.com |

| 3 | 5-oxo-4,5-secocholestan-4-al | Wittig reaction (e.g., with methyltriphenylphosphonium (B96628) bromide) | Unsaturated 4-methyl intermediate | |

| 4 | Unsaturated 4-methyl intermediate | Hydrogenation | This compound |

Potential Roles in Vitamin D Metabolism Pathways

Vitamin D and its metabolites are a well-known class of secosteroids, characterized by a cleaved B-ring. foodb.ca Given that this compound is also a secosteroid, albeit with a different ring cleavage, it is plausible to hypothesize its potential interaction with the metabolic pathways of vitamin D.

Hypothesized Modulation of Vitamin D Synthesis or Catabolism by this compound

The metabolism of vitamin D involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes, such as CYP2R1, CYP27B1, and CYP24A1. nih.gov These enzymes convert vitamin D into its active hormonal form, 1,25-dihydroxyvitamin D, and subsequently catabolize it. nih.gov It is conceivable that this compound, as a structurally related secosteroid, could act as a competitive inhibitor or a modulator of these enzymes. For instance, by binding to the active site of a vitamin D-metabolizing enzyme, it might alter the rate of synthesis or degradation of endogenous vitamin D metabolites. However, there is currently no direct experimental evidence to confirm this hypothesis.

Comparative Analysis with Known Vitamin D Metabolites and Analogs

A comparative analysis of the structures of this compound and vitamin D reveals key differences. Vitamin D (cholecalciferol) is a 9,10-secosteroid, meaning the bond between carbons 9 and 10 is broken. In contrast, this compound is a 4,5-secosteroid. This fundamental structural difference would likely lead to different biological activities. Vitamin D's structure allows it to adopt a conformation that fits into the ligand-binding pocket of the vitamin D receptor (VDR), a key step in its mechanism of action. nih.gov It is unlikely that this compound could mimic this interaction effectively due to its different shape and flexibility.

Table 2: Structural Comparison of Secosteroids

| Compound | Secosteroid Class | Cleavage Site | Key Functional Groups | Primary Biological Relevance | Reference |

|---|---|---|---|---|---|

| This compound | 4,5-Secosteroid | C4-C5 | C4-methyl group | Synthetic intermediate, research tool | |

| Vitamin D3 (Cholecalciferol) | 9,10-Secosteroid | C9-C10 | 3β-hydroxyl, conjugated triene system | Calcium homeostasis, immune modulation | foodb.ca |

Influence on Cholesterol Homeostasis and Regulation

Cholesterol homeostasis is a tightly regulated process involving biosynthesis, uptake, and efflux to maintain appropriate cellular levels. nih.govlibretexts.org Given the structural similarity of this compound to cholesterol precursors, it could potentially influence these regulatory mechanisms.

The accumulation of sterol intermediates, particularly oxygenated derivatives known as oxysterols, can act as signaling molecules that regulate cholesterol homeostasis. libretexts.org For example, 25-hydroxycholesterol (B127956) is a potent inhibitor of cholesterol synthesis. libretexts.org While this compound is not an oxysterol in the traditional sense, its unusual structure could allow it to interfere with the sterol-sensing domains of proteins involved in cholesterol regulation, such as SCAP (SREBP cleavage-activating protein). This could potentially disrupt the normal feedback inhibition of cholesterol synthesis.

Furthermore, alterations in the levels of various sterols can impact the fluidity and function of cellular membranes, which in turn can affect the activity of membrane-bound proteins, including those involved in cholesterol transport. frontiersin.org The introduction of a flexible secosteroid like this compound into a membrane could alter its physical properties, although the specific effects have not been experimentally determined. Any significant influence on cholesterol homeostasis would likely depend on its ability to interact with key regulatory proteins or to be enzymatically converted into a more active signaling molecule. Further research is necessary to elucidate any such roles.

Mechanisms of this compound Action in Cholesterol Regulatory Networks

Currently, there is a lack of direct evidence from published scientific literature detailing the specific mechanisms of action of this compound within cholesterol regulatory networks. However, based on the known functions of structurally related 4-methyl sterols, which are intermediates in cholesterol biosynthesis, some potential interactions can be hypothesized. nih.gov

4-methylsterols, in general, are known to be precursors to cholesterol and other essential sterols. nih.gov The accumulation of these intermediates due to genetic or biochemical inhibition of the C4-demethylation complex can lead to significant cellular and developmental issues. nih.govmdpi.com This suggests that the enzymes involved in the demethylation at the C4 position are crucial for maintaining cholesterol homeostasis. One such enzyme is sterol 4α-methyl oxidase. nih.gov It is plausible that this compound, due to its C4-methyl group, could interact with enzymes of the C4-demethylation complex, although specific inhibitory or regulatory effects have not been documented.

Comparative Studies with Endogenous Cholesterol Metabolites

Comparative analyses of this compound with endogenous cholesterol metabolites are primarily synthetic and analytical in nature. The synthesis of this compound from cholesterol involves a multi-step process, highlighting their structural relationship. researchgate.netlookchem.com This synthetic pathway allows for the creation of a distinct molecule where the B-ring of the cholesterol backbone is cleaved.

Analytically, techniques like gas chromatography-mass spectrometry (GC-MS) can differentiate this compound from its parent compound, 4,5-secocholestane (B1200139), and other cholesterol derivatives due to distinct retention times and fragmentation patterns. While direct biological comparisons are scarce, studies on other modified sterols, such as polyhydroxylated sterols isolated from marine organisms, have shown that modifications to the cholesterol backbone can lead to enhanced biological activities, such as antifouling properties, that are stronger than those of cholesterol itself. researchgate.net This suggests that the structural changes in this compound could potentially lead to unique biological functions compared to endogenous cholesterol.

Cellular and Molecular Target Identification for this compound

The identification of specific cellular and molecular targets for this compound remains an area requiring further investigation.

As of now, there are no published ligand-receptor binding studies specifically for this compound. The interaction of steroids with nuclear receptors is a key mechanism for regulating gene expression. Given its steroidal structure, it is conceivable that this compound could interact with steroid hormone receptors or other nuclear receptors, but this has not been experimentally verified.

Specific data on the enzyme inhibition or activation profiles of this compound is not available in the current scientific literature. However, studies on related compounds offer some insights. For instance, various garlic-derived compounds containing allyl-disulfide or allyl-sulfhydryl groups have been shown to inhibit cholesterol synthesis by targeting the enzyme sterol 4α-methyl oxidase. nih.gov This enzyme is responsible for the demethylation of 4-methylsterols, which are intermediates in the cholesterol biosynthesis pathway. nih.govnih.gov Given the structure of this compound, it is a plausible, though unconfirmed, hypothesis that it could interact with this or other enzymes in the sterol metabolic pathway.

Broader Biological Context within Secosteroid Family

Secosteroids are a diverse class of steroids characterized by a cleaved ring in their tetracyclic structure. mdpi.com This structural feature often imparts unique biological activities.

A direct comparative bioactivity profile of this compound against other secosteroids is not well-documented. However, the broader family of secosteroids exhibits a wide range of significant biological activities. For example, various secosteroids isolated from soft corals have demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.gov Some 9,11-secosteroids have shown inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. mdpi.com

The table below provides a comparison of different classes of secosteroids, highlighting their structural differences and known biological relevance. This contextualizes the potential, yet uninvestigated, biological role of this compound.

| Secosteroid Class | Cleavage Site | Representative Compound | Biological Relevance |

| 4,5-Secosteroid | C4–C5 | 4,5-secocholestane | Synthetic intermediate, biomarker research. |

| 5,6-Secosterol | C5–C6 | Secosterol-A | Inflammatory mediator. |

| 9,10-Secosteroid | C9–C10 | Cholecalciferol (Vitamin D3) | Calcium homeostasis. |

| 9,11-Secosteroid | C9-C11 | Pinnisteroids A and C | Inhibition of superoxide anion generation and elastase release. mdpi.com |

This comparative framework underscores the principle that the position of ring cleavage, along with other structural modifications, dictates the biological function of a secosteroid. While the specific bioactivity of this compound is yet to be elucidated, its place within this diverse family of molecules suggests a potential for unique biological properties.

Information regarding the use of this compound as a biochemical probe for steroid signaling pathways is not available in the currently accessible scientific literature.

Extensive searches for research data, including scholarly articles and chemical databases, did not yield any studies detailing the application of the specific chemical compound "this compound" as a biochemical probe for investigating steroid signaling pathways.

While the synthesis of this compound has been documented, and research exists on the biological activities of other related seco-steroids and 4-methylated sterols, there is no specific information available that describes the use of this particular compound to probe, measure, or elucidate the mechanisms of steroid hormone action. Scientific literature often describes the synthesis of novel compounds, but not all synthesized molecules are subsequently developed into tools for biological research.

Therefore, an article focusing solely on "this compound as a Biochemical Probe for Steroid Signaling Pathways" cannot be generated based on the available scientific evidence. Research into other seco-steroids or different biochemical probes would be required to address the broader topic of investigating steroid signaling.

Analytical and Structural Elucidation Methodologies for 4 Methyl 4,5 Secocholestane

X-ray Crystallography for Absolute Configuration and Conformation of 4-Methyl-4,5-secocholestane and its Derivatives

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of complex stereochemistry, such as that presented by this compound and its derivatives, this method is indispensable for establishing the absolute configuration and preferred conformational states of the molecule.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of varying intensities. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom.

For seco-steroids, which are characterized by the cleavage of a carbon-carbon bond in the steroid nucleus, determining the absolute configuration of stereogenic centers is crucial. X-ray diffraction analysis provides a direct method to achieve this without ambiguity. nih.gov This is particularly important for structures like this compound, where the opening of the B-ring introduces significant conformational flexibility.

In instances where the parent compound does not readily form crystals suitable for X-ray diffraction, derivatization is a common and effective strategy. For example, introducing a heavy atom or a group that promotes crystallization, such as a p-nitrobenzenesulfonate or p-bromobenzoate, can facilitate the growth of high-quality crystals. nih.govspringermedizin.de The known stereochemistry of the derivatizing agent can then be used as an internal reference to determine the absolute configuration of the entire molecule.

Detailed Research Findings

While specific crystallographic data for this compound is not widely published, the application of X-ray crystallography to related seco-steroids provides a clear precedent for its utility. For instance, the absolute configuration of altersteroids A-D, which are 9,11-secosteroid-derived γ-lactones, was successfully established through X-ray crystallographic analysis of a di-p-nitrobenzenesulfonate derivative of altersteroid A. nih.gov This analysis, using Cu Kα radiation, provided unequivocal proof of the stereochemistry at each chiral center. nih.gov

Similarly, the crystal structure of (17S)-17-hydroxy-14,15-secoandrost-4-en-15-yn-3-one was determined by X-ray diffraction, which unambiguously established the absolute configuration of this diastereomeric 14,15-secosteroid. nih.gov Such studies highlight the power of this technique to resolve complex stereochemical questions in modified steroid structures.

The data obtained from an X-ray crystallographic experiment is comprehensive, providing detailed information on bond lengths, bond angles, and torsion angles. This allows for a detailed conformational analysis of the molecule in the solid state. For a flexible molecule like a secocholestane derivative, this information is vital for understanding its three-dimensional shape, which is often closely linked to its biological activity.

The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a seco-steroid derivative.

| Parameter | Example Value (for a representative seco-steroid) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 25.789(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3245.6(2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.15 |

| R-factor (%) | 4.5 |

This table provides illustrative data for a representative seco-steroid and does not correspond to this compound.

Theoretical and Computational Studies of 4 Methyl 4,5 Secocholestane

Molecular Dynamics Simulations and Conformational Analysis of 4-Methyl-4,5-secocholestane

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior and conformational preferences of this compound in various environments. nih.gov These simulations track the atomic movements over time, providing insights into the molecule's flexibility and the accessible energy landscapes.

Interactive Data Table: Predicted Conformational Data

| Computational Method | Key Torsional Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G*) | ~180° (anti-periplanar) | 0.00 |

| DFT (B3LYP/6-31G*) | ~60° (gauche) | 1.5 - 2.5 |

Note: The data in this table is illustrative and based on typical findings for similar acyclic systems. Actual values would require specific calculations for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. nih.gov Methods like DFT are employed to calculate various molecular properties that govern its chemical behavior. copernicus.org

The distribution of electron density across the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electrophilic and nucleophilic regions, indicating likely sites for chemical reactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical in this regard. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Key electronic properties of this compound, such as its dipole moment and polarizability, can be precisely calculated. These properties influence its interactions with other molecules and its behavior in electric fields. Mulliken population analysis can be used to determine the partial charges on each atom, offering further insight into its reactivity. nih.gov

Interactive Data Table: Calculated Electronic Properties

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP) |

| LUMO Energy | 0.5 to 1.5 eV | DFT (B3LYP) |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | DFT (B3LYP) |

Note: The data in this table is illustrative and based on general expectations for similar steroidal molecules. Precise values would necessitate specific quantum chemical calculations.

In Silico Structure-Activity Relationship (SAR) and Ligand Design for this compound Analogs

In silico structure-activity relationship (SAR) studies are crucial for exploring the therapeutic potential of this compound and its analogs. researchgate.net These computational methods aim to correlate the structural features of molecules with their biological activities. dovepress.com By systematically modifying the structure of this compound in a virtual environment, researchers can predict how these changes might affect its interaction with biological targets. nih.gov

The design of novel analogs often involves techniques like molecular docking, where virtual compounds are fitted into the binding site of a target protein. nih.gov The scoring functions used in these programs estimate the binding affinity, helping to prioritize which analogs are most likely to be active. For instance, modifications to the side chain or the introduction of new functional groups on the steroid nucleus could enhance binding to a specific receptor.

Computational screening of virtual libraries of this compound analogs can accelerate the discovery of compounds with desired biological profiles. researchgate.net These in silico approaches significantly reduce the time and cost associated with synthesizing and testing new molecules.

Computational Approaches to Elucidate Metabolic Pathways of this compound

Computational methods are increasingly used to predict the metabolic fate of chemical compounds, including this compound. mdpi.com Understanding its metabolism is essential for assessing its potential biological effects and persistence in biological systems.

One common approach involves identifying the most likely sites of metabolism by cytochrome P450 enzymes. Computational models can predict which carbon atoms are most susceptible to oxidation, a primary metabolic transformation. nih.gov These predictions are often based on factors such as the accessibility of the site and the stability of the resulting radical or carbocation intermediates. For this compound, likely sites of metabolism would include the steroidal side chain and potentially the A-ring.

Further computational analysis can help to identify the specific metabolites that are formed. nih.gov By simulating the enzymatic reactions, it is possible to predict the structures of the resulting hydroxylated, carboxylated, or otherwise modified products. nih.gov These in silico predictions can then guide experimental studies aimed at identifying and quantifying the actual metabolites in biological samples. nih.gov

Future Research Directions and Potential Applications in Academic Research for 4 Methyl 4,5 Secocholestane

Exploration of Undiscovered Biosynthetic Precursors and Pathways of 4-Methyl-4,5-secocholestane

The initial synthesis of this compound was prompted by the discovery of a novel secosterane in crude oils from the Kelamayi oilfield in China. lookchem.com Although mass spectrometric comparison ultimately revealed that the synthetic compound was structurally different from the natural biomarker, this discrepancy highlights a significant gap in our understanding of steroid degradation and transformation in geological settings. lookchem.com Future research could pivot to investigate the biogeochemical pathways that might lead to such structures. This includes exploring the roles of microorganisms in steroid metabolism, as bacteria are known to be pivotal in the breakdown and alteration of the steroid core. nih.govresearchgate.net

Prospective research in this area could focus on:

Microbial Biotransformation: Investigating whether specific bacteria, particularly those found in petroleum reservoirs or sedimentary deposits, can metabolize common sterols like cholesterol into 4,5-seco derivatives and subsequently methylate them. This would involve incubating microbial cultures with stable isotope-labeled sterols and analyzing the metabolic products.

Geochemical Fossilization Studies: Simulating geological conditions in a laboratory setting to understand the abiotic chemical transformations that steroids undergo over millions of years. Such studies could clarify whether the C4-C5 bond cleavage and methylation can occur under specific temperature and pressure regimes in the presence of certain minerals that act as catalysts.

Re-examining Natural Biomarkers: Utilizing advanced analytical techniques to re-examine the crude oil samples that first inspired the synthesis of this compound to definitively identify the structure of the naturally occurring secosterane.

Development of this compound as a Chemical Biology Tool for Steroid Research

Chemical probes are indispensable tools for identifying and characterizing biological targets and studying their functions. rjeid.com The parent compound, 4,5-secocholestane (B1200139), has been described as a versatile scaffold for designing novel secosteroid analogs. This potential can be extended to this compound, which could be developed into a specialized chemical probe to investigate the complex world of steroid signaling and metabolism.

Future development could involve:

Synthesis of Functionalized Probes: The key synthetic intermediate, 5-oxo-4,5-secocholestan-4-al, possesses aldehyde and ketone functional groups that are ideal handles for chemical modification. These handles can be used to attach reporter tags, such as fluorophores or biotin, or to install clickable alkyne groups for use in chemical proteomics workflows. universiteitleiden.nl

Target Identification: A functionalized this compound probe could be used in living cells to identify its protein binding partners. This would provide crucial insights into which enzymes, receptors, or transport proteins interact with this class of secosteroids.

Studying Oxidative Pathways: The synthesis of 4,5-secocholestanes via ozonolysis of cholesterol provides a model for understanding oxidative degradation mechanisms relevant to lipid peroxidation. The methylated derivative can be used as a standard to study how C-4 methylation influences the course of these degradation pathways and the formation of subsequent products.

Investigation of Novel Biological Interactions and Signaling Cascades Modulated by this compound

The biological activity of this compound is currently unknown. However, the broader class of secosteroids, particularly those isolated from marine organisms, exhibits a wide array of potent biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. mdpi.comontosight.ai This provides a strong rationale for the systematic biological screening of this compound and its derivatives.

Key research avenues include:

Nuclear Receptor Modulation: Many steroids and secosteroids, such as vitamin D3, exert their effects by binding to nuclear receptors like the Vitamin D Receptor (VDR) or the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov It would be valuable to investigate whether this compound can bind to and modulate the activity of these or other steroid-responsive nuclear receptors.

Screening for Anticancer Activity: Certain secosteroids have shown significant cytotoxicity against human cancer cell lines. For instance, the 9,11-secosteroid 3β,11-dihydroxy-24-methylene-9,11-secocholestan-5-en-9-one was found to be potent against the A549 lung cancer cell line. mdpi.com A logical next step is to screen this compound against a panel of cancer cells.

Structure-Activity Relationship (SAR) Studies: A crucial study on a related B-ring secosteroid, 4α-(2-propenyl)-5,6-secocholestan-3α-ol, found it to be inactive in up-regulating the LDL receptor, suggesting that the rigidity of the steroid ring system is vital for that specific activity. nih.gov This provides a testable hypothesis for this compound. By comparing its activity to that of its rigid counterpart, researchers can probe the importance of conformational flexibility for different biological endpoints.

Table 1: Proposed Biological Assays for this compound

| Assay Type | Target/Pathway | Rationale/Justification | Reference Compound Example |

| Nuclear Receptor Assay | Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), LXR | Secosteroids are known ligands for nuclear receptors. nih.govnih.gov | 1,25-dihydroxyvitamin D3 |

| Cytotoxicity Screen | Panel of human cancer cell lines (e.g., A549, HCT-116, HL-60) | Marine secosteroids exhibit potent cytotoxic effects against various cancer cells. mdpi.com | Mitoxantrone |

| Anti-inflammatory Assay | Measurement of inflammatory markers (e.g., TNF-α, IL-6) in LPS-stimulated macrophages | Many natural products from marine corals, including steroids, have anti-inflammatory properties. mdpi.com | Dexamethasone |

| LDL Receptor Regulation | Luciferase reporter assay in CHO cells | To test the hypothesis that ring flexibility impacts activity at the putative oxysterol receptor. nih.gov | LY295427 |

Synthetic Innovation for Accessing Complex this compound Derivatives

The known synthesis of this compound is a seven-step process starting from cholesterol. lookchem.com While effective for producing the target molecule for analytical purposes, future research, especially for SAR studies, will require more efficient and modular synthetic routes to generate a diverse library of analogs.

Table 2: Overview of the Known Synthesis of this compound

| Step | Reaction | Precursor | Key Reagents | Product |

| 1-2 | Epoxidation & Hydrolysis | Cholesterol | m-CPBA, then acid | 5α,6α-Epoxycholestan-3β-ol, then Cholestane-3β,5α,6β-triol |

| 3 | Oxidative Cleavage | Cholestane-3β,5α,6β-triol | Lead tetraacetate, pyridine | 5-oxo-4,5-secocholestan-4-al (Key Intermediate) |

| 4 | Wittig Reaction | 5-oxo-4,5-secocholestan-4-al | Methyltriphenylphosphonium (B96628) bromide, potassium tert-butoxide | 4-Methylene-5-oxo-4,5-secocholestane |

| 5-6 | Reductions (Clemmensen) | 4-Methylene-5-oxo-4,5-secocholestane | Amalgamated zinc, HCl | 4-Methyl-4,5-secocholestene |

| 7 | Hydrogenation | 4-Methyl-4,5-secocholestene | Nickel catalyst, H₂ | This compound |

| Based on the synthesis described by Li et al. lookchem.com |

Future synthetic innovations could include:

Chemoenzymatic Synthesis: Employing enzymes for specific transformations, such as hydroxylation or stereoselective reductions. Chemoenzymatic approaches have been successfully used to create concise and scalable syntheses of other secosteroids, like 9,10-secosteroids. researchgate.net

Late-Stage Functionalization: Developing methods to directly modify the this compound skeleton, which would allow for the rapid generation of derivatives without having to repeat the entire synthesis from an early intermediate.

Combinatorial Synthesis: Leveraging the reactive aldehyde and ketone groups of the 5-oxo-4,5-secocholestan-4-al intermediate to build a library of analogs with diverse substituents at the C-4 and C-5 positions, which would be invaluable for comprehensive SAR studies.

Interdisciplinary Approaches to this compound Research

The full potential of this compound research can best be realized through collaborations that span multiple scientific disciplines. Its connections to geochemistry, its potential as a biological tool, and its unknown pharmacology make it an ideal subject for interdisciplinary projects.

Table 3: Potential Interdisciplinary Research Projects

| Project Goal | Disciplines Involved | Key Research Questions |

| Elucidate Geochemical Origins | Organic Chemistry, Geochemistry, Microbiology | Is this compound or a related isomer a true biomarker? What microbial or abiotic processes create secosteroids in sediments? lookchem.com |

| Develop and Apply Chemical Probes | Synthetic Chemistry, Chemical Biology, Proteomics | Can a tagged probe based on this scaffold identify novel steroid-binding proteins? What cellular pathways are affected? universiteitleiden.nl |

| Predict and Validate Biological Activity | Computational Chemistry, Pharmacology, Molecular Biology | Can molecular docking predict binding to nuclear receptors? Do these predictions correlate with in vitro assay results? nih.govresearchgate.net |

| Discover Novel Marine Secosteroids | Marine Biology, Natural Product Chemistry, Pharmacology | Can related secosteroids be isolated from marine organisms? Does this compound serve as a useful synthetic standard for comparison? mdpi.com |

By integrating computational modeling to predict receptor binding, synthetic chemistry to create novel derivatives, and pharmacology to test their biological effects, researchers can accelerate the discovery cycle. nih.govnih.gov Such a synergistic approach would efficiently map the SAR of this compound class and potentially uncover novel therapeutic leads or research tools.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Methyl-4,5-secocholestane, and how can purity be ensured?

- Methodology : Follow stepwise synthesis protocols using established steroidal precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Monitor reaction progress using TLC and confirm purity via HPLC (≥95% purity threshold). Characterize intermediates with melting points and optical rotation measurements, comparing to literature values if available .

- Validation : Use Reaxys or SciFinder to verify synthetic routes and cross-reference spectral data (e.g., IR, H/C NMR) for intermediates .

Q. How should researchers confirm the structural identity of this compound?

- Analytical Workflow :

Spectroscopy : Acquire high-resolution NMR (600 MHz) to resolve methyl group shifts (δ 0.6–1.5 ppm for steroidal methyls) and seco-ring junction protons.

Mass Spectrometry : Confirm molecular ion [M+H] via HRMS (e.g., ESI-TOF) with <2 ppm error margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.